molecular formula C19H20F3NO B8813710 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B8813710
M. Wt: 335.4 g/mol
InChI Key: GJTGVCFKLBBSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C19H20F3NO and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Molecular Formula

C19H20F3NO

Molecular Weight

335.4 g/mol

IUPAC Name

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-8-4-7-16(13-17)18(24)9-11-23(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,24H,9-12,14H2

InChI Key

GJTGVCFKLBBSNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Beginning with 3-trifluoromethyl-iodobenzene (3 g) and 1-benzyl-4-piperidone (2.1 g), 1.75 g of the title compound was recovered by the procedure described in preparation 1. MS m/z (rel. intensity, 70 eV) 335 (M+, 29), 244 (22), 146 (19), 91 (bp), 56 (19).
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3 g
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2.1 g
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Synthesis routes and methods III

Procedure details

To a mixture of 24.5 g of 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine (commercial) and 27.6 g of K2CO3 in 20 ml of DMF is added dropwise, at rt, 17.1 g of benzyl bromide, and the mixture is then heated at 40° C. for 2 hours and stirred overnight at rt. The reaction mixture is concentrated under vacuum, the residue is taken up in water and extracted with EtOAc, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 31 g of the expected product are obtained.
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24.5 g
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27.6 g
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20 mL
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17.1 g
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